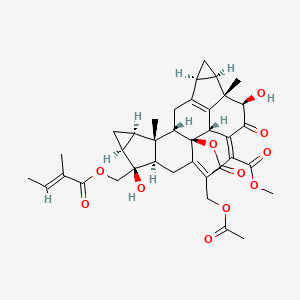

Chlorahololide D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chlorahololide D is a novel small-molecule inhibitor that has been developed to target a variety of disease-causing proteins. It has been demonstrated to have a broad range of therapeutic effects, ranging from anti-inflammatory, anti-cancer, and anti-viral activities. Chlorahololide D has been studied extensively in laboratory experiments, and its potential applications in the clinical setting are being explored.

Scientific Research Applications

Anticancer Drug Development

Chlorahololide D, a lindenane-type sesquiterpene dimer, has been isolated from Chloranthus holostegius with the aim of discovering small molecules as anticancer drugs or lead compounds from plants . It has shown potential in suppressing breast cancer progression .

Apoptosis Induction

Chlorahololide D has been found to block the growth and trigger apoptosis of MCF-7 cells (a type of breast cancer cell) by stimulating the reactive oxygen species (ROS) levels and arresting the cell cycle at the G2 stage .

Regulation of Apoptosis-Related Proteins

Further mechanism exploration suggested that chlorahololide D regulated apoptosis-related proteins Bcl-2 and Bax .

Inhibition of Cell Migration

Chlorahololide D has been observed to inhibit cell migration by regulating the FAK signaling pathway .

Suppression of Tumor Proliferation and Migration

In the zebrafish xenograft model, chlorahololide D was observed to suppress tumor proliferation and migration significantly .

Anti-Angiogenesis

Considering the crucial function of angiogenesis in tumor development, the anti-angiogenesis of chlorahololide D was also investigated .

Mechanism of Action

Target of Action

Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, primarily targets MCF-7 breast cancer cells . It interacts with apoptosis-related proteins Bcl-2 and Bax, which play a significant role in the mitochondrial pathway of apoptosis .

Mode of Action

Chlorahololide D blocks the growth and triggers apoptosis of MCF-7 cells by stimulating the reactive oxygen species (ROS) levels and arresting the cell cycle at the G2 stage . It regulates the expression of apoptosis-related proteins Bcl-2 and Bax . Moreover, it inhibits cell migration by regulating the FAK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by Chlorahololide D is the ROS production pathway. The compound stimulates ROS production, leading to the arrest of the MCF-7 cell cycle in the G2 phase . This may explain how Chlorahololide D induces apoptosis. The Bcl-2 family in the mitochondrial pathway, which Chlorahololide D regulates, plays a significant role in apoptosis .

Result of Action

The molecular and cellular effects of Chlorahololide D’s action include blocking the growth of MCF-7 cells, triggering apoptosis, and inhibiting cell migration . In a zebrafish xenograft model, Chlorahololide D was observed to suppress tumor proliferation and migration significantly .

properties

IUPAC Name |

[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O11/c1-8-15(2)32(42)48-14-37(45)24-11-23(24)35(5)25(37)12-22-20(13-47-17(4)39)34(44)49-38(22)26(35)10-19-18-9-21(18)36(6)28(19)29(38)27(30(40)31(36)41)16(3)33(43)46-7/h8,18,21,23-26,29,31,41,45H,9-14H2,1-7H3/b15-8+,27-16-/t18-,21-,23-,24+,25-,26+,29+,31+,35+,36+,37+,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKZSZYDBUUHLB-IBBKUXAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)COC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)COC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorahololide D | |

Q & A

Q1: How does Chlorahololide D exert its anti-cancer effects in breast cancer cells?

A1: Chlorahololide D demonstrates anti-cancer activity specifically against breast cancer cells through several mechanisms. First, it elevates reactive oxygen species (ROS) levels within MCF-7 cells, leading to increased oxidative stress and ultimately apoptosis (programmed cell death) []. Additionally, this compound disrupts the cell cycle, causing arrest at the G2 phase, which prevents cell division and proliferation []. Chlorahololide D also influences the expression of key apoptosis-regulating proteins, increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic), further tipping the balance towards cell death []. Furthermore, the compound inhibits cell migration by interfering with the FAK signaling pathway, a crucial regulator of cell motility and adhesion [].

Q2: What is the origin of Chlorahololide D, and have similar compounds been identified?

A2: Chlorahololide D is a lindenane-type sesquiterpenoid dimer originally isolated from the plant Chloranthus holostegius []. This plant has historically been used in traditional medicine, and the discovery of Chlorahololide D represents a promising lead for anti-cancer drug development. Interestingly, related lindenane sesquiterpenoid dimers, named Spicachlorantins G-J, have been isolated from a related species, Chloranthus spicatus []. These compounds share structural similarities with Chlorahololide D and highlight the potential of this plant genus as a source of novel bioactive molecules.

Q3: What in vivo evidence supports the anti-cancer activity of Chlorahololide D?

A3: Beyond its in vitro activity, Chlorahololide D has shown promising results in a zebrafish xenograft model, where it significantly reduced tumor growth and migration []. This model provides valuable insight into the compound's potential efficacy in a living organism. Furthermore, Chlorahololide D demonstrated anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels []. This is significant because angiogenesis plays a crucial role in tumor development and metastasis. These findings provide compelling evidence for further investigation of Chlorahololide D as a potential anti-breast cancer therapeutic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.